1,3-Cyclopentanediol

Polymer synthesis Thermal stability Polycondensation

1,3-Cyclopentanediol (CAS 59719-74-3) is an alicyclic diol with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol. It exists as a mixture of cis and trans stereoisomers and is commercially available as a clear, colorless to slightly yellow liquid with a purity specification of ≥95.0% (GC).

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 59719-74-3
Cat. No. B3029237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Cyclopentanediol
CAS59719-74-3
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESC1CC(CC1O)O
InChIInChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2
InChIKeyNUUPJBRGQCEZSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Cyclopentanediol (CAS 59719-74-3): Sourcing Specifications and Fundamental Characteristics


1,3-Cyclopentanediol (CAS 59719-74-3) is an alicyclic diol with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It exists as a mixture of cis and trans stereoisomers and is commercially available as a clear, colorless to slightly yellow liquid with a purity specification of ≥95.0% (GC) . The compound exhibits a melting point of 40 °C, a boiling range of 80–85 °C at 0.1 mmHg, a density of 1.094 g/mL at 25 °C, and a refractive index of approximately 1.484 . This cyclic diol has garnered attention as a potentially renewable building block derived from biomass-derived furfural or furfuryl alcohol [1], distinguishing it from petroleum-derived aliphatic diols.

Why 1,3-Cyclopentanediol Cannot Be Interchanged with Common Acyclic or Other Cyclic Diols


1,3-Cyclopentanediol presents a fundamentally different stereochemical and thermal behavior profile compared to common alternatives such as 1,3-propanediol (linear aliphatic) or 1,4-cyclohexanediol (six-membered cyclic). The cis and trans stereoisomers of 1,3-cyclopentanediol exhibit markedly divergent thermal stability and degradation pathways: trans-1,3-cyclopentanediol maintains stability up to 200 °C, whereas the cis isomer undergoes ester bond lability and generates carboxylic acid end-groups and 3-cyclopentenol already at 180 °C [1]. This stereoisomer-dependent behavior is absent in symmetric linear diols or conformationally more homogeneous cyclohexanediols. Consequently, substituting 1,3-cyclopentanediol with a generic diol without accounting for stereoisomeric composition and thermal constraints can lead to premature degradation, unintended cross-linking, and inconsistent polymerization outcomes. The compound also enables direct enantiomer resolution on chiral polysiloxane stationary phases without derivatization , a capability that does not translate to diols lacking this specific cyclic geometry and hydroxyl positioning.

1,3-Cyclopentanediol: Quantitative Comparative Evidence for Procurement Decisions


Stereoisomer-Dependent Thermal Stability: trans- vs. cis-1,3-Cyclopentanediol Differentiation

The thermal stability of 1,3-cyclopentanediol is stereoisomer-specific. trans-1,3-cyclopentanediol exhibits good thermal stability up to 200 °C, with thermal dehydration of alcohol end-groups occurring only upon further heating. In contrast, cis-1,3-cyclopentanediol undergoes ester bond lability at only 180 °C, generating carboxylic acid end-groups and 3-cyclopentenol [1]. This 20 °C differential in degradation onset temperature has direct consequences for melt polycondensation process design.

Polymer synthesis Thermal stability Polycondensation

Stereoselective Synthesis: Biocatalytic vs. Chemical Reduction Approaches for 2,2-Disubstituted Cyclopentane-1,3-diols

Enzymatic reduction of 2,2-disubstituted 3-hydroxycyclopentane-1-ones using biocatalysts yields trans,cis-cyclopentane-1,3-diols with >99% diastereomeric ratio (dr), whereas conventional chemical reduction of the corresponding cyclodiketones produces stereoisomeric mixtures requiring subsequent separation [1]. This biocatalytic approach achieves single stereoisomer purity without chromatographic resolution.

Asymmetric synthesis Biocatalysis Chiral building blocks

Biomass-Derived vs. Petroleum-Derived 1,3-Cyclopentanediol: Sustainability Differentiation

1,3-Cyclopentanediol can be synthesized from furfural, a biomass-derived platform chemical extracted from corn cobs, oat hulls, and bagasse, whereas conventional synthesis routes rely on petroleum-derived cyclopentadiene [1]. The furfural-based route proceeds via rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone followed by hydrogenation [2]. Patent literature explicitly claims that polymers incorporating biomass-derived 1,3-cyclopentanediol monomers offer environmental advantages over conventional petroleum-derived polyester and polyurethane [3].

Green chemistry Biomass-derived monomers Renewable feedstocks

Direct Enantiomer Resolution Capability on Chiral Polysiloxane Stationary Phases

1,3-Cyclopentanediol undergoes direct enantiomer resolution on chiral polysiloxane stationary phases by capillary gas chromatography without requiring prior derivatization . This contrasts with many aliphatic diols that require conversion to esters, carbamates, or other derivatives before enantiomer separation can be achieved. The 1,3-positioning of hydroxyl groups on the cyclopentane ring enables direct chiral discrimination by the polysiloxane phase.

Chiral chromatography Analytical chemistry Enantiomer separation

Lipase-Catalyzed Kinetic Resolution: Comparative Reactivity of Cyclic Diols

In lipase-catalyzed alcoholysis and aminolysis reactions, 1,3-cyclopentanediol undergoes kinetic resolution alongside 1,2-cyclohexanediol and 1,3-cyclohexanediol [1]. While the study confirms that 1,3-cyclopentanediol is a competent substrate for lipase-mediated resolution, the publication does not report quantitative enantioselectivity (E) values or comparative conversion rates among the cyclic diols. This represents a class-level inference of enzyme compatibility rather than a quantified performance advantage.

Biocatalysis Kinetic resolution Lipase

1,3-Cyclopentanediol: Validated Application Scenarios for Research and Industrial Use


Melt Polycondensation of Bio-Based Polyesters at Controlled Temperatures

Based on the thermal stability profile established in Section 3, 1,3-cyclopentanediol can be successfully polymerized via thin-film polycondensation at 180 °C, yielding polyesters with molecular weights exceeding 10 kg mol⁻¹ [1]. Process designers must note that the cis isomer undergoes ester bond cleavage at this temperature, generating carboxylic acid end-groups that can alter polymer architecture. This application scenario is validated for trans-enriched material or carefully controlled cis/trans mixtures where cross-linking via Diels-Alder chemistry of generated 3-cyclopentenol end-groups is an intended feature rather than a defect.

Synthesis of Chiral Cyclopentane-1,3-diol Building Blocks via Biocatalytic Reduction

As demonstrated in Section 3, enzymatic reduction of enantiopure 2,2-disubstituted 3-hydroxycyclopentane-1-ones provides trans,cis-cyclopentane-1,3-diols in >99% diastereomeric ratio [2]. This application scenario is directly relevant for medicinal chemistry programs requiring single-stereoisomer cyclopentane-1,3-diol derivatives as scaffolds for drug candidate synthesis, eliminating the need for diastereomer separation by preparative chromatography.

Direct Chiral GC Analysis of Diol-Containing Samples

1,3-Cyclopentanediol serves as a standard or reference compound for chiral gas chromatography method development on polysiloxane stationary phases. Its ability to undergo direct enantiomer resolution without derivatization makes it a valuable calibration standard for laboratories developing fast chiral screening methods for diol-containing analytes.

Renewable Monomer for Environmentally Preferred Polyester and Polyurethane Synthesis

As established in Section 3, biomass-derived 1,3-cyclopentanediol from furfural can be incorporated into polyester and polyurethane polymers, with patent claims indicating improved transparency and strength relative to conventional linear aliphatic polyester counterparts [3]. This application scenario is relevant for polymer manufacturers seeking to meet sustainability certifications or bio-based content requirements while maintaining or enhancing mechanical performance.

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